molecular formula C12H24O3 B14167320 Dodecaneperoxoic acid CAS No. 2388-12-7

Dodecaneperoxoic acid

Cat. No.: B14167320
CAS No.: 2388-12-7
M. Wt: 216.32 g/mol
InChI Key: BRDYCNFHFWUBCZ-UHFFFAOYSA-N
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Description

Dodecaneperoxoic acid, also known as peroxydodecanoic acid, is an organic peroxide with the molecular formula C₁₂H₂₄O₃. It is a peroxy acid derived from dodecanoic acid (lauric acid) and is characterized by the presence of a peroxide functional group (-O-O-) within its structure. This compound is known for its strong oxidizing properties and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecaneperoxoic acid can be synthesized through the oxidation of dodecanoic acid using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst. The reaction typically involves the following steps:

    Oxidation: Dodecanoic acid is treated with hydrogen peroxide in the presence of a strong acid, such as sulfuric acid (H₂SO₄), to form this compound.

    Purification: The reaction mixture is then purified through techniques such as recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecaneperoxoic acid undergoes various chemical reactions, including:

    Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones.

    Reduction: It can be reduced to dodecanoic acid under specific conditions.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄). The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used to replace the peroxide group, depending on the desired product.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the starting material, such as carboxylic acids, ketones, and aldehydes.

    Reduction: The primary product is dodecanoic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Dodecaneperoxoic acid has several applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.

    Biology: It is used in studies involving oxidative stress and its effects on biological systems.

    Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.

Mechanism of Action

The mechanism of action of dodecaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond (-O-O-). These ROS can then react with various substrates, leading to oxidation reactions. The molecular targets and pathways involved include:

    Oxidation of Organic Molecules: The ROS generated can oxidize organic molecules, leading to the formation of oxidized products.

    Antimicrobial Activity: The ROS can damage microbial cell membranes and other cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Peracetic Acid (CH₃CO₃H): Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.

    Perbenzoic Acid (C₆H₅CO₃H): A peroxy acid derived from benzoic acid, used in organic synthesis for oxidation reactions.

    Peroxyformic Acid (HCO₃H): A simple peroxy acid used in various oxidation processes.

Uniqueness

Dodecaneperoxoic acid is unique due to its long aliphatic chain, which imparts different solubility and reactivity characteristics compared to shorter-chain peroxy acids. Its strong oxidizing properties and ability to participate in a wide range of chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dodecaneperoxoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)15-14/h14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDYCNFHFWUBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870965
Record name Dodecaneperoxoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-12-7
Record name Perlauric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2388-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Peroxylauric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxylauric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74803
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Record name Dodecaneperoxoic acid
Source EPA DSSTox
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Record name Peroxylauric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.472
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Record name PEROXYLAURIC ACID
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